Methidathion chemical structure and properties
Methidathion chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methidathion is an organophosphate insecticide and acaricide known for its efficacy against a broad spectrum of pests. This document provides an in-depth technical overview of Methidathion, encompassing its chemical structure, physicochemical properties, toxicological profile, and mechanism of action. Detailed experimental protocols for its analysis and a summary of its metabolic pathways are also presented. This guide is intended to serve as a comprehensive resource for professionals in research, environmental science, and drug development.
Chemical Identity and Properties
Methidathion, scientifically known as S-[(5-Methoxy-2-oxo-1,3,4-thiadiazol-3(2H)-yl)methyl] O,O-dimethyl phosphorodithioate, is a non-systemic insecticide with contact and stomach action.[1] Its fundamental chemical and physical properties are summarized below.
Chemical Structure
Caption: Chemical Structure of Methidathion.
Physicochemical Properties
The physical and chemical properties of Methidathion are crucial for understanding its environmental fate and behavior, as well as for developing analytical methods.
| Property | Value | Reference(s) |
| IUPAC Name | S-[(5-Methoxy-2-oxo-1,3,4-thiadiazol-3(2H)-yl)methyl] O,O-dimethyl phosphorodithioate | [1] |
| CAS Number | 950-37-8 | [1] |
| Molecular Formula | C₆H₁₁N₂O₄PS₃ | [1][2][3] |
| Molecular Weight | 302.33 g/mol | [1][2][3] |
| Appearance | Colorless crystalline solid | [4][5] |
| Melting Point | 39-40 °C | [5][6] |
| Boiling Point | 347.7 ± 52.0 °C (Predicted) | [6] |
| Density | 1.51 g/cm³ at 20 °C | [6] |
| Vapor Pressure | 1.87 x 10⁻⁴ Pa at 20 °C | [6] |
| Water Solubility | 240 mg/L at 20 °C | [4] |
| Solubility in Organic Solvents | Soluble in acetone, ethanol, xylene, and chloroform. | [4] |
| pKa (Predicted) | -4.17 ± 0.40 |
Toxicological Profile
Methidathion is classified as a highly toxic compound.[4] Its toxicity varies across different species and routes of exposure.
| Test Organism | Route | LD50/LC50 | Reference(s) |
| Rat (male, female) | Oral | 31, 32 mg/kg | [5] |
| Mouse | Oral | 18-25 mg/kg | [1] |
| Guinea Pig | Oral | 25 mg/kg | [1] |
| Rabbit | Oral | 80 mg/kg | [1] |
| Dog | Oral | 200 mg/kg | [1] |
| Rat | Dermal | 85-94 mg/kg | [1] |
| Rat | Inhalation (4h) | 3.6 mg/L | [1] |
| Mallard Duck | Oral | 23-33 mg/kg | [1] |
| Canadian Goose | Oral | 8.41 mg/kg | [1] |
| Rainbow Trout | Aquatic (96h) | 10-14 µg/L | [1] |
| Bluegill Sunfish | Aquatic (96h) | 2-9 µg/L | [1] |
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mode of action of Methidathion, like other organophosphate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE).[7] AChE is critical for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine (B1216132) (ACh).
Caption: Mechanism of Acetylcholinesterase Inhibition by Methidathion.
Inhibition of AChE by Methidathion leads to the accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of cholinergic receptors, causing hyperactivity of the nervous system, which can lead to paralysis and death in insects.[7]
Experimental Protocols
The analysis of Methidathion residues in various matrices is typically performed using chromatographic techniques. Below are representative protocols for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS) for Soil Samples
This protocol is a general guideline for the extraction and analysis of Methidathion from soil.
Caption: Workflow for GC-MS Analysis of Methidathion in Soil.
High-Performance Liquid Chromatography (HPLC) for Water Samples
This protocol provides a general framework for the analysis of Methidathion in water samples.
Caption: Workflow for HPLC Analysis of Methidathion in Water.
Metabolic Pathways
The metabolism of Methidathion in mammals and insects involves several biotransformation reactions, primarily oxidation, hydrolysis, and conjugation, leading to more polar and readily excretable metabolites.
Caption: Proposed Metabolic Pathway of Methidathion.
The initial metabolic step often involves oxidative desulfuration by cytochrome P450 enzymes, converting the P=S bond to a P=O bond, forming the more potent acetylcholinesterase inhibitor, methidaoxon.[8] Subsequent hydrolysis by esterases cleaves the molecule into less toxic, more water-soluble fragments, which can then be conjugated and excreted.[8]
Conclusion
Methidathion is a potent organophosphate insecticide with a well-defined mechanism of action. Its physicochemical properties and toxicological profile necessitate careful handling and monitoring. The analytical methods outlined provide a basis for the detection and quantification of its residues in environmental samples. A thorough understanding of its metabolic fate is essential for assessing its environmental impact and potential for bioaccumulation. This technical guide serves as a foundational resource for professionals engaged in the study and management of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic and Other Relevant Data - Some Organophosphate Insecticides and Herbicides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. hpst.cz [hpst.cz]
- 7. researchgate.net [researchgate.net]
- 8. Methidathion | C6H11N2O4PS3 | CID 13709 - PubChem [pubchem.ncbi.nlm.nih.gov]
